molecular formula C15H24BrN3O3S B5877417 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

Cat. No. B5877417
M. Wt: 406.3 g/mol
InChI Key: BBUYCMRFCAAERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as BRL-15572, is a compound that belongs to the class of sulfonamides. This compound has been studied for its potential therapeutic applications in a variety of diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of HSP90, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide can prevent the stabilization of these oncogenic proteins, leading to their degradation and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide can induce apoptosis, or programmed cell death, and inhibit cell proliferation. In animal models of Alzheimer's disease, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide can improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in lab experiments is its specificity for HSP90. This allows researchers to study the effects of inhibiting HSP90 without affecting other cellular processes. However, one limitation of using 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is its relatively low potency compared to other HSP90 inhibitors. This can make it difficult to achieve therapeutic concentrations in vivo.

Future Directions

There are several future directions for the study of 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One direction is to optimize the synthesis method to increase the potency and bioavailability of the compound. Another direction is to study the effects of 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide and its potential therapeutic applications in other diseases.

Synthesis Methods

3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide.

Scientific Research Applications

3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer and neurological disorders. In cancer research, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurological research, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to have potential neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN3O3S/c1-18-8-10-19(11-9-18)7-3-6-17-23(20,21)13-4-5-15(22-2)14(16)12-13/h4-5,12,17H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUYCMRFCAAERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide

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